Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
Brand Name: Vulcanchem
CAS No.: 140201-07-6
VCID: VC21141379
InChI: InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1
SMILES: CN1CCCC2C1CCC3=C2C=CC=C3O.Br
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-

CAS No.: 140201-07-6

Cat. No.: VC21141379

Molecular Formula: C14H20BrNO

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- - 140201-07-6

Specification

CAS No. 140201-07-6
Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
IUPAC Name (4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide
Standard InChI InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1
Standard InChI Key ZFRKXFIANCESDH-JZKFLRDJSA-N
Isomeric SMILES CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br
SMILES CN1CCCC2C1CCC3=C2C=CC=C3O.Br
Canonical SMILES CN1CCCC2C1CCC3=C2C=CC=C3O.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator